N-tert-butyl-N-[2-[3-(hydroxymethyl)phenyl]ethyl]carbamate
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Overview
Description
N-tert-butyl-N-[2-[3-(hydroxymethyl)phenyl]ethyl]carbamate is a chemical compound known for its unique structure and properties. It is characterized by the presence of a tert-butyl group, a phenyl group with a hydroxymethyl substituent, and a carbamate functional group. This compound is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-N-[2-[3-(hydroxymethyl)phenyl]ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable phenyl ethyl derivative. One common method includes the use of Boc anhydride and ethanol, followed by the addition of ammonia solution . The reaction mixture is stirred at low temperatures and then brought to room temperature for further reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The final product is often purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-N-[2-[3-(hydroxymethyl)phenyl]ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The phenyl group allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
N-tert-butyl-N-[2-[3-(hydroxymethyl)phenyl]ethyl]carbamate is utilized in various fields:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical studies.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-tert-butyl-N-[2-[3-(hydroxymethyl)phenyl]ethyl]carbamate exerts its effects involves its interaction with specific molecular targets. The carbamate group can form stable complexes with enzymes, inhibiting their activity. The phenyl group allows for interactions with aromatic amino acids in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butoxycarbonyl)ethanolamine
- tert-Butyl N-(2-hydroxyethyl)carbamate
- N-Boc-ethylenediamine
- N-Boc-2-aminoacetaldehyde
Uniqueness
N-tert-butyl-N-[2-[3-(hydroxymethyl)phenyl]ethyl]carbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. The presence of both a phenyl group and a carbamate group allows for diverse chemical transformations and interactions, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C14H20NO3- |
---|---|
Molecular Weight |
250.31 g/mol |
IUPAC Name |
N-tert-butyl-N-[2-[3-(hydroxymethyl)phenyl]ethyl]carbamate |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)15(13(17)18)8-7-11-5-4-6-12(9-11)10-16/h4-6,9,16H,7-8,10H2,1-3H3,(H,17,18)/p-1 |
InChI Key |
GBGDNANDIOYDTC-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)N(CCC1=CC(=CC=C1)CO)C(=O)[O-] |
Origin of Product |
United States |
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